

Spectroscopic Characterization of 5-Bromo-2-(difluoromethyl)thiazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-(difluoromethyl)thiazole**

Cat. No.: **B1378917**

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Introduction

5-Bromo-2-(difluoromethyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a thiazole ring, a bromine atom, and a difluoromethyl group imparts specific physicochemical properties that are valuable in the design of novel therapeutic agents and functional materials. Accurate structural elucidation and purity assessment of this molecule are paramount for its successful application. This technical guide provides an in-depth analysis of the spectroscopic data of **5-Bromo-2-(difluoromethyl)thiazole**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive characterization of this compound.

The thiazole moiety is a common scaffold in many biologically active compounds.^[1] The introduction of a bromine atom provides a handle for further synthetic transformations, while the difluoromethyl group can significantly modulate properties such as lipophilicity and metabolic stability. Understanding the spectroscopic signature of each component is crucial for confirming the molecular structure and identifying potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **5-Bromo-2-(difluoromethyl)thiazole**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of **5-Bromo-2-(difluoromethyl)thiazole** is expected to be relatively simple, exhibiting two main signals corresponding to the thiazole ring proton and the proton of the difluoromethyl group.

- Thiazole Proton (H-4): The proton at the 4-position of the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be influenced by the electron-withdrawing effects of the bromine atom at the 5-position and the difluoromethyl group at the 2-position.
- Difluoromethyl Proton (-CHF₂): The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). The chemical shift will be in the upfield region compared to the aromatic proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Four distinct signals are expected for the four carbon atoms in **5-Bromo-2-(difluoromethyl)thiazole**.

- Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are characteristic of this heterocyclic system. The carbon bearing the difluoromethyl group (C-2) will be significantly influenced by the fluorine atoms, appearing as a triplet in the proton-decoupled spectrum due to one-bond C-F coupling (¹J_{C-F}). The brominated carbon (C-5) and the protonated carbon (C-4) will also have distinct chemical shifts.
- Difluoromethyl Carbon (-CHF₂): This carbon will also exhibit a triplet in the proton-decoupled spectrum due to the large one-bond coupling to the two fluorine atoms.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms.^[2]^[3]^[4] The spectrum of **5-Bromo-2-(difluoromethyl)thiazole** is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling

with the adjacent proton ($^1\text{JF-H}$). The large chemical shift dispersion in ^{19}F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds.[5][6]

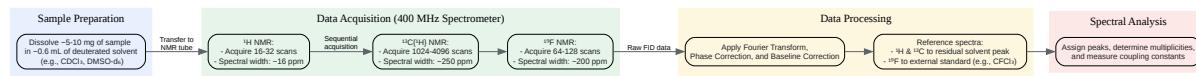
Predicted NMR Data Summary

Nucleus	Position	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
^1H	H-4	7.5 - 8.5	s	-
^1H	-CHF ₂	6.5 - 7.5	t	~50-60 ($^1\text{JH-F}$)
^{13}C	C-2	150 - 165	t	~230-250 ($^1\text{JC-F}$)
^{13}C	C-4	120 - 130	s	-
^{13}C	C-5	105 - 115	s	-
^{13}C	-CHF ₂	110 - 120	t	~240-260 ($^1\text{JC-F}$)
^{19}F	-CHF ₂	-90 to -130	d	~50-60 ($^1\text{JF-H}$)

Note: These are predicted values based on the analysis of similar structures and are subject to solvent and instrument variations.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.



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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Bromo-2-(difluoromethyl)thiazole** is expected to show characteristic absorption bands for the thiazole ring, C-H, C-F, and C-Br bonds.

Characteristic IR Absorptions

- C-H Stretching: A weak to medium absorption band is expected around 3100 cm^{-1} corresponding to the stretching vibration of the C-H bond on the thiazole ring.
- C=N and C=C Stretching: The thiazole ring will exhibit characteristic stretching vibrations for the C=N and C=C bonds in the region of $1600\text{-}1450\text{ cm}^{-1}$.
- C-F Stretching: Strong absorption bands are expected in the region of $1100\text{-}1000\text{ cm}^{-1}$ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the difluoromethyl group.
- C-Br Stretching: A weak to medium absorption band is expected in the fingerprint region, typically below 700 cm^{-1} , corresponding to the C-Br stretching vibration.

Predicted IR Data Summary

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Weak-Medium	Thiazole C-H stretch
1600-1450	Medium-Strong	Thiazole ring (C=N, C=C) stretches
1100-1000	Strong	C-F stretches (-CHF ₂)
< 700	Weak-Medium	C-Br stretch

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.



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Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.^[7]

Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the mass spectrum of **5-Bromo-2-(difluoromethyl)thiazole** will exhibit a characteristic isotopic pattern for the molecular ion peak (M^+). Bromine has two major isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio.^[8] This will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (M^+ and $M+2$). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pattern

Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For **5-Bromo-2-(difluoromethyl)thiazole**, key fragmentation pathways may include:

- Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion $[\text{M-Br}]^+$.

- Loss of a fluorine atom: Fragmentation of the difluoromethyl group could lead to the loss of a fluorine atom, giving an $[M-F]^+$ fragment.
- Cleavage of the thiazole ring: The thiazole ring can undergo characteristic fragmentation, leading to smaller fragment ions.^[9]

Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
213/215	~1:1	$[M]^+$ ($C_4H_2BrF_2NS$) ⁺
134	Variable	$[M-Br]^+$
194/196	Variable	$[M-F]^+$

Note: The exact m/z values will depend on the specific isotopes present. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS with EI)

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds.



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Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of **5-Bromo-2-(difluoromethyl)thiazole**, utilizing a combination of NMR (¹H, ¹³C, ¹⁹F), IR, and MS techniques, provides a robust methodology for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a unique spectroscopic fingerprint for this important molecule. The predictive data and standardized protocols presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives, ensuring data integrity and facilitating further scientific exploration.

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